Acetylsalicylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

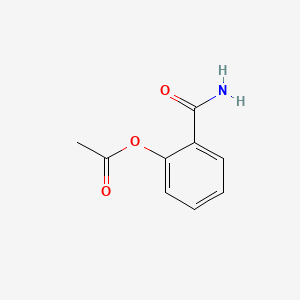

IUPAC Name |

(2-carbamoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHXFBVYXDFJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046108 | |

| Record name | 2-(Aminocarbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-71-8 | |

| Record name | 2-(Acetyloxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetylsalicylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Aminocarbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminocarbonyl)phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSALICYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496N9P3MZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Overview of Acetylsalicylamide in Academic Inquiry

Historical Trajectories in Chemical Synthesis Research

The synthesis of acetylsalicylamide and its derivatives has evolved over time, reflecting broader advancements in organic chemistry. Early methods often involved straightforward acylation reactions, which have been progressively refined to improve yield, efficiency, and environmental footprint.

A significant area of research has been the Friedel-Crafts acylation of salicylamide (B354443). google.com Traditionally, this reaction utilized catalysts like anhydrous aluminum chloride in organic solvents such as nitrobenzene (B124822) or chlorinated alkanes. google.com While effective, these methods presented challenges related to solvent toxicity and difficulty in catalyst recovery. google.com

In the early 20th century, the groundwork for complex organic synthesis was laid, with chemists beginning to construct intricate molecules from simpler precursors. ebsco.com This era saw the development of fundamental reactions that would later be applied to the synthesis of compounds like this compound. The Bergmann-Zervas method for peptide synthesis, introduced in 1932, was a landmark in controlled chemical synthesis, emphasizing the importance of protecting groups to prevent unwanted side reactions. wikipedia.org

Contemporary Relevance in Advanced Chemical Science

Modern research has focused on developing more sustainable and efficient synthetic routes for this compound derivatives. A notable advancement is the use of ionic liquids as both catalysts and solvents in the Friedel-Crafts acylation of salicylamide. google.comresearchgate.net Studies have demonstrated that Lewis acidic ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl3) and N-butylpyridinium chloroaluminate ([BPy]Cl-nAlCl3), can effectively replace conventional carcinogenic solvents and catalysts. researchgate.net Research has shown that using [BPy]-2AlCl3 as a catalyst can result in a yield of 5-acetylsalicylamide (B129783) as high as 89.2%. researchgate.net

Another innovative approach involves the use of a low-melting-point mixed molten salt system of sodium chloride and anhydrous aluminum chloride (NaCl-AlCl3). google.com This method serves as both a catalyst and a solvent, eliminating the need for organic solvents and offering high yields, simple post-treatment, and lower costs. google.com

Furthermore, this compound and its derivatives are utilized as intermediates in the synthesis of various other compounds. For instance, 5-acetylsalicylamide is a key intermediate in the production of labetalol, a pharmaceutical agent. google.compatsnap.com It is also used in the preparation of 5-acetyl-2(3H)-benzoxazolone through a Hofmann rearrangement. sigmaaldrich.com

Structural Isomerism and its Research Implications

The structural isomers of this compound, particularly their synthesis and reactivity, are of significant interest in chemical research.

5-Acetylsalicylamide (5-acetyl-2-hydroxybenzamide) is a significant isomer used as an intermediate in organic synthesis. smolecule.comambicachemicals.in It is a white crystalline powder, insoluble in water but soluble in organic solvents like ethanol (B145695) and acetone. smolecule.com

Synthesis Methods for 5-Acetylsalicylamide:

Traditional Friedel-Crafts Acylation: This method involves the reaction of salicylamide with acetyl chloride using anhydrous aluminum chloride as a catalyst. smolecule.com

Ionic Liquid Method: This approach utilizes ionic liquids as dual catalysts and solvents, which can improve reaction efficiency. sigmaaldrich.comsmolecule.com

Low-Melting Point Salt Method: A mixture of sodium chloride and aluminum chloride is heated to form a molten salt that acts as both solvent and catalyst. smolecule.com

5-Acetylsalicylamide serves as a precursor in the synthesis of various compounds. It is a key starting material for producing 5-(N,N-dibenzylamino)this compound, an intermediate for labetalol. patsnap.comgoogle.com The traditional synthesis of this intermediate involves the bromination of 5-acetylsalicylamide to form 5-bromoacetyl salicylamide, which then reacts with dibenzylamine (B1670424). google.com It is also used as a reagent in the synthesis of phosphotyrosine peptidomimetic prodrugs and 4-aminopiperidine (B84694) ureas, which act as human β3 adrenergic receptor agonists. srdpharma.comchemicalbook.com

| Property | Value |

| IUPAC Name | 5-acetyl-2-hydroxybenzamide |

| CAS Number | 40187-51-7 |

| Molecular Formula | C9H9NO3 |

| Molecular Weight | 179.17 g/mol |

| Melting Point | 220-222 °C |

| Appearance | White to light yellow crystalline powder |

Table 1: Chemical and Physical Properties of 5-Acetylsalicylamide sigmaaldrich.comsmolecule.comnih.govtcichemicals.com

The interplay between N-acetylsalicylamide and O-acetylsalicylamide is a subject of mechanistic studies, particularly focusing on acyl migration. O-acetylsalicylamide can convert to the more stable N-acetyl isomer upon heating. researchgate.netmedchemexpress.com

Under acidic conditions, both N- and O-acetylsalicylamides can undergo cyclization to form cationic intermediates. acs.orgnih.gov These intermediates can then be asymmetrically hydrogenated using transition metal catalysts, such as iridium or rhodium complexes, to produce chiral N,O-acetals with high enantioselectivity. acs.orgnih.gov This catalytic strategy is highly efficient and chemoselective. nih.gov Mechanistic studies suggest that the reaction proceeds through the in-situ formation of a cationic intermediate followed by hydrogenation. nih.gov

The hydrolysis of these isomers has also been investigated. Studies on related compounds, such as N-[5-Methyl-2-(1,3,4-Thiadiazolyl)]-Acetyl Salicylamide, have shown that hydrolysis follows first-order kinetics. ekb.eg The rate of hydrolysis is influenced by pH, with different rates observed in acidic and basic media. ekb.eg The rearrangement of O-acylsalicylamides to their N-acyl isomers is a key step, and the subsequent solvolysis of the N-acyl product can be significantly faster, especially with certain substituents. rsc.org

Advanced Synthetic Methodologies and Mechanistic Elucidation

Friedel-Crafts Acylation Approaches to Acetylsalicylamide

The core method for synthesizing 5-acetylsalicylamide (B129783) is the Friedel-Crafts acylation of salicylamide (B354443). google.comsmolecule.com This reaction typically uses an acylating agent like acetyl chloride in the presence of a catalyst to introduce an acetyl group onto the salicylamide ring. google.comgoogle.com

Traditional manufacturing of 5-acetylsalicylamide relies on classic Friedel-Crafts conditions, which, while effective, present several environmental and process-related challenges. google.comgoogle.com These methods often involve stoichiometric amounts of a Lewis acid catalyst and the use of hazardous organic solvents. organic-chemistry.orggoogle.com

Anhydrous aluminum chloride (AlCl₃) is a powerful and widely used Lewis acid catalyst in Friedel-Crafts acylation reactions. sigmaaldrich.comereztech.comsynthetikaeu.com In the synthesis of 5-acetylsalicylamide, AlCl₃ facilitates the reaction between salicylamide and acetyl chloride. google.comgoogle.com The catalyst polarizes the acyl halide, which lowers the activation energy and promotes the formation of the acylium ion electrophile necessary for the substitution reaction. The traditional synthesis involves using aluminum trichloride (B1173362) as a catalyst and nitrobenzene (B124822) as a solvent. google.com However, this conventional approach is associated with drawbacks, including large catalyst consumption, the generation of aluminum-containing acid wastewater during hydrolysis, and long reaction times. google.com

The choice of solvent in traditional Friedel-Crafts acylation is critical and significantly impacts the reaction's outcome. numberanalytics.com In the industrial production of 5-acetylsalicylamide, a large volume of organic solvents is necessary because the reactants and products are typically solids. google.comgoogle.com Solvents such as nitrobenzene, dichloromethane, and other chlorinated alkanes are commonly employed. google.comgoogle.com Nitrobenzene, a polar solvent, can enhance the reaction rate. numberanalytics.com Dichloromethane is another frequent choice as it helps to minimize the formation of side products. However, these solvents are often toxic and difficult to reuse, posing significant environmental and safety risks. google.comgoogle.com The use of volatile and unpleasant-smelling nitrobenzene is a particular concern. google.com

In response to the drawbacks of traditional methods, research has focused on green chemistry alternatives, with ionic liquids (ILs) emerging as promising candidates. google.comjuniperpublishers.compharmacyjournal.in Ionic liquids are salts with low melting points that offer properties like negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, making them attractive as environmentally benign solvents and catalysts. rsc.orgijbsac.orgsigmaaldrich.com

A significant advancement in the synthesis of this compound is the use of ionic liquids that function as both the solvent and the catalyst. researchgate.netresearchgate.net This dual-role capability eliminates the need for volatile and toxic organic solvents like nitrobenzene. google.comresearchgate.net Lewis acidic ionic liquids, such as those based on chloroaluminates, have demonstrated excellent catalytic activity. researchgate.net

For instance, 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl₃) and N-butylpyridinium chloroaluminate ([BPy]Cl-nAlCl₃) have been successfully used as dual solvent-catalysts for the acylation of salicylamide with acetyl chloride. researchgate.netgoogle.com Triethylammonium (B8662869) chloroaluminate ionic liquids have also been investigated for the same purpose. google.comresearchgate.net These systems not only provide high yields but also simplify the product isolation process and offer the potential for catalyst recycling, aligning with green chemistry principles. rsc.orgresearchgate.net

Another approach involves using a low-melting-point mixed molten salt system, such as NaCl-AlCl₃, which also serves as both solvent and catalyst, avoiding organic solvents entirely. google.comgoogle.com

The efficiency of this compound synthesis in ionic liquid systems is highly dependent on the optimization of reaction parameters, including molar ratios of reactants and catalyst, temperature, and reaction time. researchgate.netmdpi.commdpi.com

Studies have shown that the composition of the ionic liquid, specifically the molar fraction of the Lewis acid component (e.g., AlCl₃), has a synergistic effect on the acylation reaction. researchgate.net For example, with N-butylpyridinium chloroaluminate ([BPy]Cl-2AlCl₃), a maximum yield of 89.2% was achieved, while 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-2AlCl₃) gave a yield of 81.3%. researchgate.net

Detailed investigations into various ionic liquid systems have identified optimal conditions for maximizing product yield. For the triethylammonium chloroaluminate system, a salicylamide conversion of 99.1% and a 5-acetylsalicylamide yield of 73.1% were obtained under specific optimized conditions. researchgate.net

Below are tables summarizing the optimized reaction parameters from different studies.

Table 1: Optimized Reaction Conditions for this compound Synthesis using Triethylammonium Chloroaluminate IL

| Parameter | Optimal Value | Reference |

|---|---|---|

| Molar Ratio n(IL):n(Salicylamide) | 2:1 | researchgate.net |

| Molar Ratio n(Acetyl Chloride):n(Salicylamide) | 4:1 | researchgate.net |

| Reaction Temperature | 40 °C | researchgate.net |

| Reaction Time | 120 min | researchgate.net |

| Yield of 5-acetylsalicylamide | 73.1% | researchgate.net |

Table 2: Optimized Reaction Conditions for this compound Synthesis using Imidazolium/Pyridinium Chloroaluminate ILs

| Parameter | Optimal Value | Reference |

|---|---|---|

| Catalyst System | [BMIM]Cl-nAlCl₃ or [BPy]Cl-nAlCl₃ | google.com |

| Molar Ratio n(IL):n(Salicylamide) | 2:1 | google.com |

| Molar Ratio n(Acetyl Chloride):n(Salicylamide) | 1-2:1 | google.com |

| Reaction Temperature | 40-45 °C | google.com |

| Reaction Time | 150 min | google.com |

| Yield with [BPy]Cl-2AlCl₃ | 89.2% | researchgate.net |

| Yield with [BMIM]Cl-2AlCl₃ | 81.3% | researchgate.net |

Table 3: Optimized Reaction Conditions for this compound Synthesis using NaCl-AlCl₃ Molten Salt System

| Parameter | Optimal Value | Reference |

|---|---|---|

| Molar Ratio (AlCl₃:NaCl) | 1:1 | google.com |

| Molar Ratio (Acetyl Chloride:Salicylamide) | 1.2:1 | google.com |

| Reaction Temperature | 140 °C | google.com |

Ionic Liquid Catalysis and Green Chemistry Principles

Environmental Impact Assessments of Green Synthetic Routes

The synthesis of this compound and its derivatives has traditionally involved methods with considerable environmental drawbacks. A common industrial route to produce key intermediates like 5-acetylsalicylamide is the Friedel-Crafts acylation of salicylamide, which often employs toxic and polluting organic solvents such as nitrobenzene and chlorinated alkanes. google.com Recognizing these hazards, research has shifted towards developing "green" synthetic routes that minimize or eliminate the use of such harmful substances. researchgate.net Green synthesis aims to be more cost-effective and environmentally benign by using non-toxic chemicals and sustainable processes. nih.govmdpi.com

Several innovative approaches exemplify this shift. One method utilizes a low melting point mixed molten salt system of NaCl-AlCl₃ as both the solvent and catalyst, thereby avoiding organic solvents entirely and reducing energy consumption associated with solvent recovery. google.com Another significant advancement is the use of Lewis acidic ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl₃) and N-butylpyridinium chloroaluminate ([BPy]Cl-nAlCl₃), which serve as dual-purpose catalysts and solvents, replacing conventional carcinogenic solvents and catalysts like anhydrous AlCl₃. researchgate.netresearchgate.net

To quantify the environmental performance of these routes, a range of green chemistry metrics are employed. wikipedia.orgresearchgate.net These tools provide a systematic way to evaluate the "greenness" of a chemical process and allow for comparison between different synthetic methods. rsc.org

Key Green Chemistry Metrics:

Atom Economy: This metric, developed by Barry Trost, calculates the efficiency of a reaction by determining what proportion of the reactants' mass is incorporated into the final desired product. greenchemistry-toolkit.org It highlights reactions that maximize the transformation of starting materials into the target compound, thus minimizing waste at a molecular level.

Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor measures the total mass of waste generated per unit mass of product. wikipedia.org This metric emphasizes waste prevention and is highly effective in identifying areas for process improvement.

By applying these metrics, chemists can objectively assess whether a new synthetic route is genuinely more sustainable than a traditional one, moving beyond simple yield calculations to a more holistic evaluation of environmental impact. wikipedia.org

Alternative Acylation Strategies for this compound and its Derivatives

Acylation is a fundamental transformation in the synthesis of this compound and its derivatives. This process involves the introduction of an acyl group (R-C=O) into a molecule. While various methods exist, research continues to explore alternative strategies that offer improved efficiency, milder reaction conditions, and greater selectivity.

Acetic anhydride (B1165640) is a common and effective acetylating agent for synthesizing this compound and related compounds. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. chemcess.com In many protocols, an acid catalyst like concentrated sulfuric acid is used to protonate the acetic anhydride, making it a more reactive electrophile that is subsequently attacked by the nucleophilic group on the salicylamide moiety. chemcess.combyjus.com

However, to create milder and more environmentally friendly processes, alternative catalysts have been explored. Dried sodium bicarbonate has been shown to be an efficient catalyst for the acetylation of primary alcohols and phenols using acetic anhydride at room temperature. mdpi.comresearchgate.net The reaction mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) on the carbonyl group of the acetic anhydride, facilitated by the bicarbonate. researchgate.net Research has also demonstrated the feasibility of performing the acetylation under solvent- and catalyst-free conditions, where the liberated acetic acid can participate in the reaction mechanism. mdpi.com

The choice of solvent can significantly impact reaction efficiency when a catalyst is used. For the sodium bicarbonate-catalyzed acetylation of a model substrate, toluene (B28343) was found to be the most effective solvent. mdpi.com

| Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Sodium Bicarbonate | Toluene | 24 h | >99% | mdpi.com |

| Sodium Bicarbonate | Ethyl Acetate | 24 h | 93% | mdpi.com |

| Sodium Bicarbonate | Acetonitrile | 48 h | 90% | mdpi.com |

| Sodium Bicarbonate | Dichloromethane | 48 h | 85% | mdpi.com |

| None (Solvent-Free) | None | 7 h (at 60 °C) | 100% (Conversion) | mdpi.com |

Acetyl chloride is another potent acylating agent used in the synthesis of this compound derivatives. A particularly important reaction is the Friedel-Crafts acylation of the salicylamide aromatic ring to produce 5-acetylsalicylamide, a key intermediate. uok.ac.in This reaction involves the electrophilic substitution of an acetyl group onto the benzene (B151609) ring.

Traditionally, this transformation is catalyzed by a Lewis acid such as anhydrous aluminum trichloride (AlCl₃) in a solvent like nitrobenzene. google.com However, these conditions are harsh and environmentally hazardous. To address this, research has focused on greener alternatives. Lewis acidic ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate and N-butylpyridinium chloroaluminate, have been successfully employed as both the catalyst and the solvent for this acylation. researchgate.netresearchgate.net This approach not only avoids toxic conventional solvents but can also lead to high product yields, with reports of up to 89.2% for 5-acetylsalicylamide when using [BPy]Cl-2AlCl₃. researchgate.net The catalytic activity of these ionic liquids is influenced by both the AlCl₃ content and the structure of the cation. researchgate.net

Furthermore, acetyl chloride can be used to acylate other functional groups in salicylamide derivatives. For instance, it has been used in the condensation with amino-functionalized derivatives to produce more complex structures. nih.gov

Acetylation with Acetic Anhydride

Asymmetric Hydrogenation in Chiral N,O-Acetal Synthesis from Acetylsalicylamides

This compound derivatives have emerged as valuable precursors in the asymmetric synthesis of chiral N,O-acetals. These acetals are challenging molecules to construct enantioselectively. A novel and powerful strategy involves the asymmetric hydrogenation of cationic intermediates generated in situ from acetylsalicylamides. researchgate.netnih.gov This method provides access to highly enantioenriched N,O-acetals through a highly efficient and chemoselective catalytic process. nih.gov While transition-metal-catalyzed hydrogenation has long focused on neutral substrates, its application to cationic species represents a significant breakthrough in the field. researchgate.netnih.gov

The success of the asymmetric hydrogenation of this compound-derived intermediates hinges on the use of highly effective chiral catalysts. Transition metal complexes based on iridium and rhodium have proven to be particularly suitable for this transformation. researchgate.netnih.gov These catalysts, typically featuring chiral phosphine (B1218219) ligands, are capable of transferring hydride to the cationic substrate with exceptional levels of stereocontrol. worldscientific.comworldscientific.com

A leading catalytic system reported for this reaction employs an iridium complex bearing a chiral phosphine ligand known as ZhaoPhos. acs.orgnih.gov This system has demonstrated remarkable efficiency and enantioselectivity in the hydrogenation of cationic intermediates derived from O-acetylsalicylamides, achieving high turnover numbers. nih.gov The choice of both the metal center (iridium or rhodium) and the chiral ligand is critical for achieving high yields and enantiomeric excess (ee). researchgate.netacs.org

| Catalyst Precursor | Chiral Ligand | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Iridium Complex | ZhaoPhos (L11b) | O-acetylsalicylamides | Excellent | Excellent | acs.orgnih.gov |

| Iridium or Rhodium Hydride Complex | Not specified | N- or O-acetylsalicylamides | High (TON up to 4400) | Remarkably high | researchgate.netnih.gov |

The mechanism of this asymmetric transformation is a key feature of its success. The process begins with the this compound precursor, which, under acidic conditions, undergoes an intramolecular cyclization to form a reactive cationic intermediate. researchgate.netnih.govacs.org This species is specifically an N-acyliminium cation. nih.govresearchgate.net

Once formed in situ, this N-acyliminium ion is the substrate for the asymmetric hydrogenation. The chiral iridium or rhodium hydride complex then delivers a hydride ion to the electrophilic sp²-hybridized carbon of the cation. researchgate.netnih.gov This hydride transfer step is both the reduction and the enantioselective event, creating the chiral center of the resulting N,O-acetal. Mechanistic studies have indicated that this hydride transfer from the metal complex to the cationic carbon is the rate-determining step of the catalytic cycle. nih.gov This strategy of hydrogenating a transiently formed cationic intermediate provides a powerful method for constructing complex chiral molecules from readily available starting materials. nih.govacs.org

Catalytic Systems for Enantioselective Transformations (e.g., Iridium and Rhodium Hydride Complexes)

Reaction Mechanism Investigations in Synthesis

The synthesis of this compound and its derivatives is often achieved through catalytic pathways, such as the Friedel-Crafts acylation of salicylamide or the catalytic hydrogenation of acetylated precursors. google.comnih.govresearchgate.net Mechanistic investigations into these synthetic routes are crucial for optimizing reaction conditions and enhancing product yields. These studies focus on understanding the precise step-by-step sequence of transformations, including the role of the catalyst, the identity of transient species, and the kinetics of the reaction.

Catalytic cycles provide a conceptual framework for understanding how catalysts participate in a reaction without being consumed. In the synthesis of salicylamide derivatives, different catalytic cycles have been proposed depending on the specific transformation.

One notable example involves the asymmetric hydrogenation of cationic intermediates derived from acetylsalicylamides. nih.govresearchgate.net In this process, an iridium or rhodium complex acts as the catalyst. A proposed catalytic cycle suggests that the active catalyst, an iridium hydride complex, is generated first. nih.govresearchgate.net This active species then transfers a hydride to a cationic intermediate formed from the this compound substrate. nih.govresearchgate.net After the product is released, the catalyst is regenerated to participate in the next cycle. nih.govresearchgate.net

In related syntheses, such as the formation of amides from ethyl salicylate (B1505791) catalyzed by phenylboronic acid (PBA), a detailed catalytic cycle has also been proposed. rsc.org This cycle illustrates the general principles of catalyst involvement. The proposed mechanism is outlined below:

Proposed Catalytic Cycle for Phenylboronic Acid (PBA) Catalyzed Aminolysis

This cycle shows the reaction of ethyl salicylate with an amine, catalyzed by PBA, to produce the corresponding salicylamide. rsc.org Although this specific example does not use this compound as a starting material, it demonstrates a plausible catalytic pathway for the formation of the core salicylamide structure. rsc.org

Another important catalytic system involves the use of Lewis acidic ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl₃) or N-butylpyridinium chloroaluminate ([BPy]Cl-nAlCl₃), which can function as both the catalyst and the solvent in the acylation of salicylamide. researchgate.netgoogle.com These systems facilitate the reaction, and after product separation, the ionic liquid can potentially be recycled, though the specific catalytic loop is complex. researchgate.net

The identification of transient, high-energy intermediates is fundamental to elucidating a reaction mechanism. In the synthesis of this compound derivatives, several key intermediates have been proposed or identified.

Cationic Intermediates: In studies involving the asymmetric hydrogenation of N- or O-acetylsalicylamides, it has been demonstrated that under acidic conditions, these substrates undergo cyclization to generate cationic intermediates . nih.govresearchgate.net These positively charged species are highly reactive and are subsequently reduced by a metal hydride complex to yield the final product. nih.govresearchgate.net Mechanistic studies support the in situ formation of this cationic intermediate prior to the hydrogenation step. nih.govresearchgate.net

Acylium Ions: In Friedel-Crafts acylation reactions to produce derivatives like 5-acetylsalicylamide, the formation of an acylium ion (CH₃−C≡O⁺) is a critical step. google.comuok.ac.inresearchgate.net The acylium ion is a powerful electrophile that attacks the electron-rich aromatic ring of salicylamide. pearson.com This intermediate is typically generated from an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃). google.compearson.com The mechanism involves the coordination of the Lewis acid to a carbonyl oxygen of the acylating agent, which facilitates the cleavage of the carbon-leaving group bond to form the resonance-stabilized acylium ion. pearson.com The use of certain ionic liquid catalysts with sulphonic acid groups has also been shown to promote the generation of acylium ions from acetic anhydride. uok.ac.in The high mobility and reactivity of the acylium ion make it a plausible intermediate in these catalytic systems. nih.gov

In other related syntheses, such as the preparation of 5-(N,N-dibenzylglycyl)salicylamide from 5-bromoacetyl salicylamide, kinetic investigations have highlighted the importance of catalysts and reaction conditions. researchgate.net For some reactions involving thioamides, which are structurally related to salicylamide, the formation of an N-halogenated intermediate in the presence of an acid and halide ions has been proposed as the rate-determining step. researchgate.net

Chemical Reactivity, Transformations, and Degradation Mechanisms

Hydrolytic Pathways and Kinetic Studies

The degradation of O-Acetylsalicylamide in aqueous environments primarily occurs through hydrolysis. This process involves the cleavage of its ester or amide linkages, with the rate and dominant pathway being significantly influenced by the pH of the solution.

pH-Dependent Hydrolysis Kinetics

The hydrolysis of salicylamide (B354443) derivatives is highly dependent on pH. For instance, the hydrolysis of the related compound aspirin (B1665792) (acetylsalicylic acid) is subject to both specific acid and specific base catalysis. quora.comucl.ac.be At pH values below approximately 2.5, the reaction is catalyzed by hydronium ions, while above pH 7.0, hydroxyl ion concentration dictates the rate. quora.com A similar pH-rate profile is observed in the hydrolysis of other esters and amides, where the reaction rate is minimal in the neutral pH range and increases in strongly acidic or basic conditions. ucl.ac.benih.gov

Kinetic studies on N-acetylsalicylamide, the isomeric form, show that the rate of hydrolysis is dependent on the concentration of the undissociated N-acyl species and the hydroxide (B78521) ion. rsc.org This results in a significant increase in the hydrolysis rate of N-methylated derivatives compared to their non-methylated counterparts due to differences in their pKa values. rsc.org In a study of an aspirin derivative, N–[5–Methyl–2–(1,3,4–Thiadiazolyl)]–Acetyl Salicylamide, hydrolysis followed first-order kinetics, with the rate being slightly influenced by pH across a range of 2 to 9.6. ekb.eg The maximum rates were observed at pH 5.6 and pH 8.6. ekb.eg

The table below shows the hydrolysis half-lives for various salicylamide derivatives, illustrating the impact of molecular structure on stability.

| Compound | Conditions | Half-life (t½) | Reference |

|---|---|---|---|

| O-Acetylsalicylamide | 80% Human Plasma, 37°C | < 1 min | researchgate.net |

| N-Acetylsalicylamide | 80% Human Plasma, 37°C | 3.6 h | researchgate.net |

| O-Acetoxymethylsalicylamide | 80% Human Plasma, 37°C | 16 min | researchgate.net |

| O-Butyryloxymethylsalicylamide | 80% Human Plasma, 37°C | 5.5 min | researchgate.net |

Identification of Hydrolysis Products (e.g., Salicylic (B10762653) Acid, Acetic Acid)

The hydrolysis of the ester bond in O-acetylsalicylamide yields salicylic acid and acetic acid. quora.comnagwa.comsciencemadness.org This degradation pathway is analogous to that of aspirin, where the acetyl group is cleaved to produce the same two products. quora.comnagwa.comstackexchange.com The formation of salicylic acid can be qualitatively and quantitatively monitored, often by complexation with iron(III) chloride, which produces a distinct violet color. slideshare.net

Intramolecular vs. Intermolecular Acylation Dynamics in Hydrolysis Context

The degradation of O-acetylsalicylamide is a competitive process between intramolecular O- to N-acyl migration and intermolecular reactions with external nucleophiles, such as water or other species in the solution. nih.gov The intramolecular pathway leads to the formation of the more stable isomer, N-acetylsalicylamide. rsc.orgresearchgate.net This rearrangement can compete with intermolecular hydrolysis.

Studies have shown that the presence of an external nucleophile, such as the bisulfite ion, can inhibit the intramolecular rearrangement by competing for the acyl group. nih.gov This competition is dependent on the pH and the concentration of the nucleophile. For example, at pH 6.5, both the N-acyl rearrangement product and the bisulfite reaction product can be detected. In peptide chemistry, similar O- to N-acyl migrations via 5-membered transition states are shown to be preferred over intermolecular acylation. arkat-usa.org

The mechanism of this rearrangement is believed to proceed through a diacylamine intermediate. rsc.org This highly reactive intermediate is susceptible to intramolecular nucleophilic attack, leading to the final N-acyl product. rsc.org

Isomerization Phenomena and Structural Rearrangements

Acetylsalicylamide exhibits significant isomerization, primarily through acyl group migration. This structural rearrangement can be induced by changes in conditions such as temperature and is a key aspect of its chemical reactivity.

O- to N-Acyl Migration Studies

The most prominent structural rearrangement of O-acetylsalicylamide is the intramolecular O- to N-acyl migration, which converts the O-acyl ester into the more stable N-acyl imide (N-acetylsalicylamide). rsc.orgresearchgate.net This transacylation reaction is a well-documented phenomenon in salicylamides and related systems like Serine or Threonine-containing peptides. rsc.orgnih.gov

This rearrangement is understood to occur via a diacylamine intermediate. rsc.org Kinetic studies have demonstrated that this migration is a facile process. For O-acylsalicylamides, the rearrangement to their corresponding imides occurs with half-lives on the order of minutes to hours under basic conditions (e.g., pH 9.6). rsc.org The presence of an N-methyl group on the amide can significantly accelerate the subsequent hydrolysis (solvolysis) of the newly formed N-acyl isomer, making its isolation more challenging. rsc.org For instance, at pH 12.98, the half-life for the solvolysis of N-acetyl-N-methylsalicylamide is only 77 seconds, compared to 126 hours for N-acetylsalicylamide. rsc.org The O- to N-acyl migration is significantly faster than for O-acyloxymethyl derivatives of salicylamide, which are much more stable against this intramolecular rearrangement. researchgate.net

Thermally Induced Isomerization Mechanisms in Solid State and Solution

Heating O-acetylsalicylamide induces the O- to N-acyl migration, converting it to N-acetylsalicylamide. researchgate.net This thermally induced isomerization has been observed and studied in both the solid state and in solution. researchgate.netmindat.org X-ray crystallographic studies have been employed to analyze the structures of both the reactant (O-acetylsalicylamide) and the product (N-acetylsalicylamide) of this solid-state isomerization, providing insight into the molecular dynamics of the acyl migration. mindat.org The process involves a significant reorganization of the molecular structure as the acetyl group moves from the phenolic oxygen to the amide nitrogen.

Conformational Changes During Isomerization

The process of isomerization involves the transformation of a molecule into an isomer, a compound with the same molecular formula but a different arrangement of atoms. This structural rearrangement inherently involves conformational changes. For flexible molecules like salicylamides, which possess multiple rotatable bonds, numerous conformations can exist at different energy levels. mdpi.com

While specific studies detailing the isomerization of this compound are not prevalent in the literature, research on related salicylamide-based peptidomimetics provides insight into the conformational dynamics. Computational analyses, such as those using Density Functional Theory (DFT), are employed to map the potential energy landscape of these molecules. mdpi.comnih.gov This analysis begins by identifying all possible low-energy conformations, which can number in the hundreds or even thousands for highly flexible structures. mdpi.com

The process typically involves:

An initial broad conformational search.

Pre-optimization of the resulting conformers using a lower-level quantum mechanical method to filter the results. mdpi.com

Higher-level DFT optimization of the remaining structures to find true energy minima. mdpi.commdpi.com

For a molecule to isomerize, it must overcome an energy barrier to transition from one conformational state to another. researchgate.net Kinetic studies on related salicylamide compounds in receptor binding have pointed to a two-step mechanism involving a fast initial binding followed by a slow isomerization of the receptor-ligand complex. nih.govnih.gov This suggests that the transition between stable conformations is a measurable process. The study of these transition states is crucial for understanding the complete set of interconversion pathways available to the molecule. nih.govrsc.org Although direct experimental data on this compound is limited, these principles of conformational analysis and energy barriers govern its potential isomerization pathways. researchgate.net

| Computational Step | Purpose | Typical Outcome |

|---|---|---|

| Conformation Search | Identify all sterically possible conformers. | Hundreds to thousands of potential structures. mdpi.com |

| Low-Level Preoptimization (e.g., HF/4-31) | Reduce the number of conformers to a manageable set. | ~20 distinct low-energy conformations. mdpi.com |

| High-Level Optimization (e.g., DFT) | Find the true energy minima for the most stable conformers. | A few populated conformers at equilibrium. mdpi.commdpi.com |

| Transition State Calculation | Determine the energy barriers for interconversion between conformers. | Characterization of isomerization pathways. researchgate.netrsc.org |

Advanced Degradation Pathway Analysis

The degradation of persistent pharmaceutical compounds in the environment is a significant area of research. Advanced Oxidation Processes (AOPs) are a class of technologies designed to mineralize such organic pollutants. While direct studies on this compound are sparse, extensive research on the closely related compound acetylsalicylic acid (aspirin) provides a strong model for predicting its degradation pathways.

Titanium dioxide (TiO₂) photocatalysis is a widely studied AOP for the degradation of organic pollutants. The mechanism is initiated when TiO₂ absorbs ultraviolet (UV) radiation, causing an electron to be excited from the valence band (VB) to the conduction band (CB). This process creates a positive hole (h⁺) in the VB and a free electron (e⁻) in the CB. researchgate.net

These charge carriers migrate to the catalyst surface and initiate redox reactions:

Holes (h⁺) react with water (H₂O) or hydroxide ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH).

Electrons (e⁻) are trapped by molecular oxygen (O₂) to form superoxide (B77818) radicals (•O₂⁻), which can further react to yield more hydroxyl radicals. researchgate.net

These reactive oxygen species, particularly the hydroxyl radical, are powerful, non-selective oxidizing agents that attack the organic molecule. For a compound like this compound, the degradation would likely proceed via hydroxylation of the aromatic ring and cleavage of the amide and acetyl groups. Studies on aspirin show a pathway involving conversion to salicylic acid, followed by the formation of dihydroxybenzoic acid isomers and other intermediates, eventually leading to mineralization into carbon dioxide (CO₂) and water (H₂O). researchgate.net

The Plasma-in-Liquid Process (PiLP) is another advanced technology that effectively degrades organic compounds in water. This method generates a plasma discharge directly within the liquid, creating a dense environment of highly reactive species. mdpi.com The primary mechanism involves the dielectric breakdown of water, which produces electrons, hydrogen and oxygen radicals, and other species like ozone (O₃) and hydrogen peroxide (H₂O₂). mdpi.com

Research on the degradation of acetylsalicylic acid (ASA) using PiLP combined with H₂O₂ and TiO₂ showed a clear degradation pathway. The process efficiency is influenced by electrical power conditions, with higher voltage and frequency increasing the generation of plasma and thus the degradation rate. The proposed pathway for ASA, which serves as a model for this compound, is:

Initial Attack : The acetylsalicylic acid molecule is first attacked by hydroxyl radicals.

Intermediate Formation : This leads to the formation of salicylic acid through demethylation.

Further Oxidation : Salicylic acid is then converted to intermediates like 2,4-dihydroxybenzoic acid.

Mineralization : These intermediates are subsequently broken down into low-molecular-weight acids and finally mineralized to CO₂ and H₂O.

The addition of H₂O₂ can enhance the degradation rate by providing an additional source of hydroxyl radicals, though an excess can have a scavenging effect.

| Degradation Stage | Key Intermediates (Based on ASA Model) | Primary Reactive Species |

|---|---|---|

| Initial Transformation | Salicylic acid | •OH (Hydroxyl radical) |

| Secondary Oxidation | 2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid, Pyrocatechol | •OH, •O₂⁻ |

| Ring Cleavage | Low-molecular-weight aliphatic acids (e.g., maleic, fumaric) | •OH |

| Final Mineralization | Carbon dioxide (CO₂), Water (H₂O) | •OH |

Reactive Oxygen Species (ROS) are the cornerstone of Advanced Oxidation Processes and are central to the degradation of this compound. mdpi.com ROS encompass a variety of highly reactive, oxygen-containing molecules, including the hydroxyl radical (•OH), superoxide radical (•O₂⁻), and hydrogen peroxide (H₂O₂). mdpi.com

The hydroxyl radical (•OH) is the most significant species in these degradation pathways due to its extremely high oxidation potential. It can initiate the breakdown of organic molecules through several mechanisms:

Hydrogen Abstraction : •OH can pull a hydrogen atom from the molecule, creating an organic radical that is susceptible to further reaction.

Electrophilic Addition : •OH can add to the aromatic ring, a key step in breaking down compounds like this compound. This leads to the formation of hydroxylated intermediates. mdpi.com

In both TiO₂ photocatalysis and PiLP, the generation of hydroxyl radicals is the primary goal. In photocatalysis, they are formed from the oxidation of water by photogenerated holes. researchgate.net In PiLP, they are formed from the dissociation of water molecules by the plasma discharge. mdpi.com The presence of other oxidants like hydrogen peroxide can further boost the concentration of •OH through reactions like the Fenton reaction or through its own photolysis. mdpi.com The non-selective nature of hydroxyl radicals ensures the complete mineralization of the parent compound and its intermediates into benign final products. researchgate.net

Derivatization Strategies and Analogue Design

Synthesis of Substituted Acetylsalicylamide Analogues

The modification of the this compound structure through the introduction of various substituents has been a key area of investigation. These derivatization approaches aim to modulate the physicochemical and biological properties of the parent molecule.

Sulfonyl Derivatives of Salicylamide (B354443) and Related Compounds

The introduction of a sulfonyl group, specifically a sulfonyl chloride, onto the salicylamide ring is a significant derivatization strategy. Salicylamide and N-acetylsalicylamide can be converted to their corresponding 5-sulfonyl chlorides. researchgate.net The chlorosulfonation of O-acetyl compounds, however, may lead to partial or complete deacetylation, which can be addressed by subsequent acetylation steps. researchgate.net

A general approach for synthesizing sulfonyl derivatives involves the chlorosulfonation of a suitably protected salicylamide precursor. For instance, starting with 5-chloro-2-methoxybenzoic acid, amidation with benzylamine (B48309) yields 5-chloro-2-methoxy-N-benzyl benzamide. This intermediate can then be treated with chlorosulfonic acid to afford the corresponding sulfonyl chloride. The resulting sulfonyl chloride is a reactive intermediate that can be coupled with a variety of amines (aromatic, aliphatic, and heterocyclic) to generate a library of sulfonamide derivatives. Finally, cleavage of the methoxy (B1213986) group can yield the desired salicylamide derivatives. patsnap.com

Table 1: Synthesis of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives patsnap.com

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product | Yield (%) |

|---|

Heterocyclic Ring Incorporations (e.g., Thiadiazolyl)

One synthetic route involves the reaction of aspirin (B1665792) anhydride (B1165640) with an appropriate amino-substituted heterocycle. ju.edu.joresearchgate.net For example, N-(5-Methylthio-2-(1,3,4-thiadiazolyl))-acetylsalicylamide has been synthesized by coupling aspirin anhydride with 2-amino-5-(methylthio)-1,3,4-thiadiazole. ju.edu.joresearchgate.net This reaction is typically carried out in the presence of zinc dust and glacial acetic acid in a solvent like dioxane. ju.edu.joresearchgate.net The resulting acetylated salicylamide derivative incorporates the thiadiazole moiety through an amide linkage. ju.edu.joresearchgate.net

Table 2: Synthesis of N-(5-Methylthio-2-(1,3,4-thiadiazolyl))-acetylsalicylamide ju.edu.joresearchgate.net

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

|---|

Acetylation of Salicylanilides for Novel Derivatives

The acetylation of the phenolic hydroxyl group of salicylanilides is a strategy to produce novel derivatives with potentially modified physicochemical properties. nih.gov This modification is analogous to the relationship between salicylic (B10762653) acid and acetylsalicylic acid. nih.gov

Two primary methods have been employed for this transformation. Method A involves the activation of acetic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov Method B utilizes the reaction of the salicylanilide (B1680751) phenolate (B1203915) with acetic anhydride. nih.gov Esterification can also be achieved using acetyl chloride, which may also lead to N-acetylation of the amide nitrogen under certain conditions. nih.gov These methods allow for the introduction of an acetyl group at the C2 position of the salicylic nucleus of various substituted salicylanilides, leading to a new series of salicylanilide acetates. nih.gov

Complex Molecular Architecture Integration

Beyond simple substitutions, this compound and its derivatives have been utilized as building blocks or reagents in the synthesis of more complex molecular architectures, including peptidomimetics and precursors for pharmacologically active agents.

Incorporation into Peptidomimetic Prodrugs as Reagents

5-Acetylsalicylamide (B129783) serves as a key reagent in the synthesis of phosphotyrosine peptidomimetic prodrugs. srdpharma.comnih.govgoogle.com These prodrugs are designed to mimic peptides and often require specific chemical handles for their assembly.

In one synthetic pathway, 5-acetylsalicylamide is the starting material for the preparation of a crucial amine intermediate, 5-(1-Aminoethyl)-2-cyclohexylmethoxybenzamide. nih.gov This multi-step synthesis transforms the acetyl group of 5-acetylsalicylamide into an aminoethyl group. This amine intermediate is then coupled with a phosphoramidate (B1195095) moiety to construct the final peptidomimetic prodrug. nih.govgoogle.com This demonstrates the utility of this compound as a versatile starting point for introducing specific functionalities into complex bioactive molecules.

Use as a Reagent for Human β3 Adrenergic Receptor Agonist Precursors

This compound derivatives are instrumental in the synthesis of precursors for compounds that act as human β3 adrenergic receptor agonists. srdpharma.com Specifically, 5-acetylsalicylamide is a precursor to 5-(N,N-dibenzylglycyl)salicylamide, a key intermediate in the synthesis of labetalol, a known adrenergic receptor antagonist. researchgate.net

The synthetic route begins with the Friedel-Crafts acylation of salicylamide to produce 5-acetylsalicylamide. researchgate.netgoogle.com This is followed by bromination of the acetyl group to yield 5-bromoacetyl salicylamide. Subsequent nucleophilic substitution of the bromine atom with dibenzylamine (B1670424) affords 5-(N,N-dibenzylglycyl)salicylamide. researchgate.net This intermediate contains the core structure that is further elaborated to create molecules targeting adrenergic receptors.

Table 3: Synthesis of 5-(N,N-dibenzylglycyl)salicylamide researchgate.net

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Salicylamide | Acetyl chloride, NaCl-AlCl3 molten salt | 5-acetylsalicylamide |

| 2 | 5-acetylsalicylamide | Br2/H2O2 | 5-bromoacetyl salicylamide |

Design Principles for Novel this compound Derivatives

The design of novel derivatives based on the salicylamide scaffold is often guided by the principle of developing multifunctional agents that can interact with multiple biological targets. nih.gov This approach is particularly relevant in complex diseases where a single target approach may be insufficient. nih.gov

A primary design strategy involves modifying the core structure to incorporate functionalities known to inhibit specific enzymes or pathological processes. For instance, in the context of Alzheimer's disease research, a series of salicylamide derivatives were designed to act as multifunctional agents. nih.gov The design principles included:

Enzyme Inhibition : Incorporating moieties to achieve selective inhibition of enzymes like acetylcholinesterase (AChE). nih.gov

Anti-Aggregation Activity : Engineering the molecule to interfere with the self-aggregation of peptides, such as the Aβ₁₋₄₂ peptide, which is a hallmark of Alzheimer's disease. nih.gov

Antioxidant Properties : Including chemical features that bestow the ability to neutralize reactive oxygen species. nih.gov

Metal Chelation : Designing the structure to chelate biometals like copper (Cu²⁺), which can play a role in pathological processes. nih.gov

Another key design principle is structure-based analogue design, where a known active compound serves as a template. For example, the design of novel N-acylhydrazone (NAH) derivatives as histone deacetylase (HDAC) inhibitors was based on the structure of trichostatin A. nih.gov This strategy involves identifying the key pharmacophoric elements of the parent compound and modifying other parts of the scaffold to optimize activity and selectivity against specific targets, such as HDAC6 and HDAC8. nih.gov

Synthetic derivatization often involves established chemical reactions like the Friedel-Crafts acylation, which can be used to introduce acyl groups onto the aromatic ring of salicylamide, yielding compounds such as 5-acetylsalicylamide. researchgate.net The choice of catalysts, such as Lewis acidic ionic liquids, and reaction conditions can be optimized to achieve high yields and selectivity for the desired derivative. researchgate.net

Structure Activity Relationship Sar and Structure Selectivity Relationship Ssr Explorations

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a vital computational tool to correlate the chemical structure of a compound with its biological activity. pharmacelera.com These mathematical models are used to predict the activity of new chemical entities and to understand the molecular properties that govern their biological effects. researchgate.net For salicylamide (B354443) derivatives, QSAR has been effectively used to investigate their potential as therapeutic agents.

QSAR models are developed to function as predictive tools. nih.gov By establishing a mathematical relationship between descriptors of known molecules and their measured biological activity, these models can forecast the activity of novel, untested derivatives. nih.gov This process is crucial in the early stages of drug discovery for prioritizing compounds for synthesis and testing. pharmacelera.com

A key study on 49 isosteric salicylamide derivatives investigated their activity against three Mycobacterium strains, demonstrating the predictive power of QSAR. researchgate.net The resulting models showed a strong correlation between the molecular structure and antituberculotic activity. researchgate.net The robustness of these models is typically assessed through statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient of determination (q²). For instance, the QSAR model for Mycobacterium tuberculosis yielded high predictive accuracy with an r² of 0.92 and a q² of 0.89. researchgate.net Such validated models allow for the in silico screening of virtual libraries of acetylsalicylamide derivatives, enabling the prediction of their theoretical activities and the identification of promising new candidates. plos.orgmdpi.com

Table 1: Predictive QSAR Model Statistics for Salicylamide Isosteres Against Mycobacteria researchgate.net

| Mycobacterium Strain | Coefficient of Determination (r²) | Cross-Validated (Leave-10-Out) q² | Predictive Power |

| M. tuberculosis | 0.92 | 0.89 | High |

| M. avium | 0.84 | 0.78 | Good |

| M. kansasii | 0.80 | 0.56 | Moderate |

Descriptor analysis is fundamental to QSAR, as it identifies the specific molecular properties that influence biological activity. researchgate.net Descriptors can be categorized as electronic, steric, hydrophobic, or topological, among others. pharmacelera.com In the QSAR study of salicylamide isosteres, molecular structures were characterized using a comprehensive set of 220 quantum chemical descriptors. researchgate.net

The analysis revealed that electronic properties were particularly significant in determining the antituberculotic activity. researchgate.net Lipophilicity, often expressed as log P (the logarithm of the partition coefficient in n-octanol/water), is another critical descriptor related to a drug's ability to cross cell membranes. imist.ma For the parent compound salicylamide, the experimentally determined log P value was found to be in good agreement with values calculated using computational methods that employ topological structure descriptors and electrotopological indices. imist.ma By analyzing the contribution of various descriptors, researchers can understand the mechanism of action at a molecular level and rationally design derivatives with improved potency. mdpi.com

Table 2: Examples of Molecular Descriptors in QSAR Analysis

| Descriptor Type | Specific Descriptor Example | Significance in SAR |

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions, reactivity, and binding to target sites. researchgate.net |

| Hydrophobic | Log P | Affects membrane permeability, transport properties, and interaction with hydrophobic pockets of receptors. imist.ma |

| Topological | Connectivity Indices | Describes molecular size, shape, and degree of branching. imist.ma |

| Quantum Chemical | Atomic Charges (e.g., Gasteiger-Marsili) | Provides insight into the electrostatic potential and sites for hydrogen bonding. nih.gov |

Predictive Modeling for Theoretical Activities of Derivatives

Enantioselectivity and Chiral Environment in Asymmetric Synthesis

Enantioselective synthesis, or asymmetric synthesis, is a chemical reaction that preferentially forms one enantiomer over the other. mdpi.com This is achieved by using a chiral catalyst or auxiliary to create a chiral environment that directs the stereochemical outcome of the reaction. mdpi.com This is particularly relevant for this compound, as its derivatives can be synthesized as single enantiomers with high selectivity.

In the asymmetric hydrogenation of N- or O-acetylsalicylamides, transition-metal catalysts complexed with chiral ligands are employed. researchgate.net To understand how these catalysts achieve high enantioselectivity, steric maps of the catalyst's chiral pocket can be generated. researchgate.netajrconline.org These maps visualize the steric environment around the metal center, illustrating which areas are open and which are blocked by the ligand's bulky groups. ajrconline.orgpitt.edu

The catalytic pocket is often analyzed by dividing it into quadrants or octants to provide a quantitative measure of steric hindrance, such as the percent buried volume (%VBur). ajrconline.orgpitt.edu This analysis helps to rationalize how the catalyst orients the incoming substrate to favor one reaction pathway over the other. sigmaaldrich.com Optimal stereochemical induction is often achieved when some quadrants are maximally filled, forcing the substrate to approach from the less hindered, open quadrants, thereby determining the chirality of the product. ajrconline.org A steric map can reveal the subtle differences in steric hindrance that lead to high enantiomeric excess (ee). ekb.eg

Table 3: Example of Steric Quadrant Analysis for Enantiomeric Induction ekb.eg

| Ligand | Quadrant | Percent Buried Volume (%VBur) | Resulting Enantioselectivity (ee %) |

| Ligand A | North-West | 15.2% | 98% |

| North-East | 12.8% | ||

| South-West | 35.1% | ||

| South-East | 13.5% | ||

| Ligand B | North-West | 16.1% | 85% |

| North-East | 14.2% | ||

| South-West | 28.4% | ||

| South-East | 14.9% |

Note: This table is illustrative, based on data for a related catalytic system, showing the correlation between steric hindrance in a key quadrant (e.g., South-West) and the observed enantioselectivity.

Several factors are critical in determining the efficiency and selectivity of chiral induction in catalytic reactions involving this compound derivatives. rug.nl The primary factors include the structure of the chiral catalyst, the substrate itself, and the reaction conditions such as solvent and temperature. plos.orgimist.ma

In the asymmetric hydrogenation of acetylsalicylamides, the reaction proceeds through the formation of a cationic intermediate that is subsequently reduced by a rhodium or iridium hydride complex. researchgate.net The transfer of the hydride from the metal complex to this intermediate is the rate-determining and enantioselective step. researchgate.net The structure of the chiral ligand on the metal catalyst is paramount; bulky substituents on the ligand framework create a defined chiral pocket that restricts the possible approaches of the substrate. rug.nluzh.ch Subtle electronic and steric factors dictate the competition between different diastereomeric transition states, and even small energy differences (e.g., 2 kcal/mol) can lead to high enantiomeric excess (>90% ee). rug.nl Furthermore, the choice of solvent can influence the geometry of the chiral pocket, as solvent molecules may coordinate to the metal center if it is not fully saturated by the ligand and substrate. rug.nl

Steric Mapping of Catalysts for Enantiomeric Induction

Fragment-Based SAR Analysis for Analogues

Fragment-based drug design (FBDD) is a powerful strategy for lead discovery that begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. researchgate.net Once identified, these fragments serve as starting points for optimization into more potent, lead-like molecules through synthetic elaboration. This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening.

For a molecule like this compound, a fragment-based SAR analysis would involve its deconstruction into constituent chemical motifs. These fragments can be studied independently to understand their contribution to biological activity. The primary fragments of this compound would be the salicyl ring, the amide linker, and the N-acetyl group. Each fragment could be modified to probe its specific interactions with a target. For example, the hydroxyl and amide groups on the salicyl ring are key hydrogen bonding features, while the acetyl group's size and electronics can be tuned. By identifying a fragment that binds to a target, chemists can use optimization strategies like "fragment growing" (adding functionality to the fragment) or "fragment linking" (connecting two or more fragments that bind to adjacent sites) to build a high-affinity ligand.

Table 4: Conceptual Fragment-Based Deconstruction of this compound

| Parent Molecule | Fragment | Potential Role in Binding | SAR Exploration Strategy |

| This compound | Salicyl Ring (2-hydroxybenzoyl) | Provides core scaffold; H-bond donor (hydroxyl); aromatic interactions. | Modify ring substitution to probe electronic and steric effects. |

| Amide Linker (-CONH-) | H-bond donor/acceptor; provides structural rigidity. | Replace with bioisosteres (e.g., ester, reverse amide) to test importance of H-bonding. | |

| Acetyl Group (-COCH₃) | Occupies a specific pocket; potential H-bond acceptor. | Vary alkyl group (e.g., ethyl, cyclopropyl) to explore pocket size and hydrophobicity. |

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, are employed to determine the electronic structure and stability of molecules. openaccessjournals.com These calculations provide valuable data on parameters such as molecular orbital energies and the thermodynamics of chemical reactions.

Electronic Structure Characterization

The electronic structure of a molecule is fundamental to its reactivity and physical properties. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to characterize this structure. A key aspect of this characterization is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Studies on related salicylamide (B354443) derivatives show that a large HOMO-LUMO gap corresponds to high structural stability. researchgate.net For instance, DFT calculations have been performed on salicylamide and its derivatives to understand their structure-activity relationships. mdpi.com Vibrational studies of salicylamide, a closely related compound, have utilized B3LYP density functional theory in conjunction with various basis sets to analyze its molecular structure, including the intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen. capes.gov.br These computational models help in the unequivocal assignment of infrared spectral bands. capes.gov.br The planarity of the molecule is also a significant feature, with studies on N-acetylsalicylamide derivatives showing that the aromatic ring and the amide group are nearly coplanar, a conformation influenced by resonance effects. iucr.org

Table 1: Computed Physicochemical Properties for Acetylsalicylamide and Related Compounds

| Property | This compound | 5-Acetylsalicylamide (B129783) | Salicylamide |

|---|---|---|---|

| Molecular Formula | C₉H₉NO₃ nih.gov | C₉H₉NO₃ chemscene.com | C₇H₇NO₂ |

| Molecular Weight | 179.17 g/mol nih.gov | 179.17 g/mol smolecule.com | 137.14 g/mol |

| XLogP3 | 0.5 nih.gov | 0.6937 chemscene.com | 1.2 |

| Hydrogen Bond Donors | 1 nih.gov | 2 chemscene.com | 2 |

| Hydrogen Bond Acceptors | 3 nih.gov | 3 chemscene.com | 2 |

| Rotatable Bonds | 2 nih.gov | 2 chemscene.com | 1 |

Note: Data for this compound (2-acetoxybenzamide, CAS 5663-71-8) and 5-Acetylsalicylamide (CAS 40187-51-7) are from computational chemistry data sources. Salicylamide data is provided for comparison.

Energetic Landscape Mapping of Reaction Intermediates

Understanding the energetic landscape of a chemical reaction involves mapping the potential energies of reactants, transition states, and intermediates. This is crucial for determining reaction mechanisms and kinetics. The synthesis of this compound derivatives, such as 5-acetylsalicylamide, often proceeds via a Friedel-Crafts acylation of salicylamide. researchgate.netgoogle.com

Molecular Dynamics Simulations (as a general method for similar compounds)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nextmol.com This technique allows researchers to observe the conformational changes, diffusion, and interaction of molecules in a simulated environment, such as in an aqueous solution. tandfonline.comtandfonline.com For amide-containing compounds, MD simulations provide insights into their behavior at the molecular level. chd.edu.cn

The general methodology for MD simulations involves:

Defining the System: A simulation box is created containing the molecule of interest (e.g., an amide) and solvent molecules (e.g., water). tandfonline.com

Applying a Force Field: A force field (e.g., OPLS-AA, CHARMM) is chosen to describe the potential energy of the system. tandfonline.com It defines the parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Simulation Run: The system is typically equilibrated to the desired temperature and pressure. Then, a production run is performed where Newton's equations of motion are solved iteratively for each atom, generating a trajectory of atomic positions and velocities over time. tandfonline.com

Analysis: The resulting trajectory is analyzed to calculate various structural and dynamic properties, such as radial distribution functions, hydrogen bonding patterns, and diffusion coefficients. tandfonline.com

For amide compounds, MD simulations have been used to study their structuring effect on surrounding water molecules, highlighting the role of hydrogen bonding and hydrophobic/hydrophilic effects. tandfonline.comtandfonline.com These simulations are also employed in drug design to investigate the binding of molecules to target proteins and to predict their stability and selectivity. nih.gov

Mechanistic Pathways Simulation

Simulating reaction mechanisms provides a step-by-step view of how reactants are converted into products. This is particularly useful for complex reactions involving reactive intermediates like carbocations or for catalytic cycles.

Carbocationic Species Complexation Studies

Carbocations are key intermediates in many organic reactions, including Friedel-Crafts acylations used to synthesize derivatives like 5-acetylsalicylamide. researchgate.netsinica.edu.tw In these reactions, a Lewis acid catalyst promotes the formation of an acylium ion (a type of carbocation), which then acts as the electrophile in an attack on the aromatic ring of salicylamide. google.com

Computational studies can model the structure and stability of these carbocationic intermediates and the transition states leading to their formation and subsequent reaction. It has been proposed that in some amidation reactions, the process proceeds via carbocation formation at an anode, which then reacts with other components to generate the amide product. rsc.org Hammett plot analysis from kinetic studies of related reactions confirms the development of a cationic species in the rate-determining step's transition state. researchgate.net The stability of the carbocation is crucial; rearrangements can occur to form more stable carbocations, a competing pathway that can be investigated computationally. sinica.edu.tw Studies on the cyclization of O-acetylsalicylamides under acidic conditions have shown the generation of cationic intermediates that are subsequently hydrogenated. researchgate.net

Hydride Transfer Modeling in Catalysis

Hydride transfer is a fundamental step in many catalytic reduction reactions, such as the hydrogenation of amides to amines. researchgate.netrsc.org Density Functional Theory (DFT) calculations are a primary tool for modeling these mechanistic pathways. acs.org

In the catalytic hydrogenation of amides, a metal-hydride species is often the key reducing agent. The mechanism can involve several steps:

Catalyst Activation: The precatalyst reacts with a hydrogen source to form an active metal-hydride complex. acs.org

Hydride Transfer: The hydride from the catalyst is transferred to the electrophilic carbonyl carbon of the amide. researchgate.netrsc.org Computational modeling can determine the energy barrier for this crucial step.

Intermediate Formation: This transfer results in an intermediate, such as a hemiaminal. rsc.org

C-O or C-N Bond Cleavage: The intermediate then undergoes cleavage of either the C-O or C-N bond to yield the final products (amine and water, or amine and alcohol, respectively). rsc.org

Catalyst Regeneration: The catalyst is regenerated to participate in the next cycle.

Predictive Modeling for Chemical Transformations

Predictive modeling for chemical transformations of this compound involves using computational methods to foresee its reactivity and the potential outcomes of chemical reactions. These models are often built upon the principles of quantum mechanics and molecular mechanics.

One of the foundational techniques is Density Functional Theory (DFT), a quantum mechanical approach used to analyze the electronic structure of molecules. nih.govuobaghdad.edu.iqmdpi.com For a molecule like this compound, DFT can be used to optimize its three-dimensional structure and calculate various energetic and electronic properties. nih.govuobaghdad.edu.iq These properties, in turn, help predict how the molecule will behave in a chemical reaction. For instance, calculations can identify the most likely sites for electrophilic or nucleophilic attack by analyzing the distribution of electron density and molecular electrostatic potential (MEP). nih.gov

Quantum chemical studies, such as those using DFT with a specific basis set like B3LYP/6-31G(*), can generate molecular descriptors that are essential for predictive models. nih.gov These descriptors include electronic properties that quantify the reactivity of different parts of the molecule. For example, the acylation of the related compound salicylamide to form 5-acetylsalicylamide has been studied using computational methods to understand the reaction mechanism and optimize conditions. researchgate.netgoogle.com Similar approaches could be applied to predict the hydrolysis of the ester group in this compound or potential N-acetyl migration reactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) models represent another layer of predictive modeling. nih.govchemrevlett.com While often used for biological activity, the principles of QSAR can also be applied to chemical reactivity. By correlating structural descriptors of a series of related compounds (like salicylamide derivatives) with their observed reaction rates or equilibrium constants, a mathematical model can be developed. nih.govuantwerpen.be This model can then predict the reactivity of new, unsynthesized compounds, including different isomers or derivatives of this compound. nih.govnih.govresearchgate.net The robustness of these models is often validated through cross-validation techniques, ensuring their predictive power. nih.gov

The table below includes computationally predicted properties for this compound and a related isomer, which serve as foundational data for predictive models.

| Property | This compound ((2-carbamoylphenyl) acetate) | 5-Acetylsalicylamide | Data Source |

|---|---|---|---|

| Molecular Formula | C₉H₉NO₃ | C₉H₉NO₃ | nih.govnih.gov |

| Molecular Weight | 179.17 g/mol | 179.17 g/mol | nih.govnih.gov |

| XLogP3 | 0.5 | 1.6 | nih.govnih.gov |

| Hydrogen Bond Donor Count | 1 | 2 | nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 3 | 3 | nih.govnih.gov |

| Rotatable Bond Count | 2 | 2 | nih.govnih.gov |

In Silico Drug Design Methodologies (general, without specific biological outcomes)

In silico drug design encompasses a range of computational techniques used to identify and optimize potential drug candidates. globalresearchonline.netazolifesciences.comnih.gov These methods, which are central to computer-aided drug design (CADD), can be broadly categorized as either structure-based or ligand-based. uantwerpen.befrontiersin.org For a molecule like this compound, both approaches offer general methodologies for investigation.